1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Medicinal Chemistry Process Chemistry Synthetic Yield

Researchers synthesizing nonpeptide vasopressin V2 antagonists face protecting group instability that derails multi-step routes. This N-tosyl benzazepinone solves that: • Exclusive selectivity: N-tosyl directs intramolecular Friedel-Crafts acylation to tetrahydroisoquinoline products, enabling specific scaffold construction. • Robust stability: Tosyl group withstands harsh transformations where other protecting groups fail; deprotection deferred to late-stage via validated conditions (e.g., Na/NH₃). • Reliable supply: ≥95% purity (NLT 98% available), batch-consistent, suitable for scale-up from gram to multi-gram quantities.

Molecular Formula C17H17NO3S
Molecular Weight 315.4 g/mol
CAS No. 24310-36-9
Cat. No. B058224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
CAS24310-36-9
Synonyms1,2,3,4-Tetrahydro-1-(p-tolylsulfonyl)- 5H-1-benzazepin-5-one;  NSC 105655
Molecular FormulaC17H17NO3S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32
InChIInChI=1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3
InChIKeyOTPIOAHUBNERHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Overview


1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, also known as 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydrobenzo[b]azepin-5-one [1], is a heterocyclic organic compound belonging to the benzazepine class, featuring a seven-membered azepine ring fused to a benzene ring with a tosyl (p-toluenesulfonyl) protecting group on the nitrogen and a ketone at the 5-position . It is primarily recognized as a key intermediate in the synthesis of nonpeptide vasopressin V2 receptor antagonists, specifically tetrahydro-1H-benzazepines , and serves as a versatile building block for further functionalization in medicinal chemistry.

Substitution Limitations for Benzazepinone Intermediates


The specific N-tosyl substitution on the benzazepinone scaffold is not a generic protecting group choice; it directly dictates the outcome of key transformations such as intramolecular Friedel–Crafts acylation, where the N-tosyl group leads exclusively to a tetrahydroisoquinoline byproduct, whereas a stronger electron-withdrawing triflyl group yields the desired 3-benzazepine [1]. Furthermore, attempts to remove the tosyl group from certain benzazepinone derivatives have proven unsuccessful [2], highlighting that the reactivity and stability of this specific N-tosylated intermediate differ markedly from its des-tosyl or alternatively protected analogs, thereby precluding simple interchangeability in multi-step synthetic sequences.

Quantitative Comparison vs. Analogs


Synthetic Yield: Tosylated vs. 7-Chloro Benzazepinone

In a reported synthetic procedure, the target compound 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one was obtained in a 56% yield from ethyl 5-hydroxy-1-tosyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate . In contrast, a different synthetic route for the comparator 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, an intermediate for tolvaptan, achieved an 89% yield . This difference highlights the distinct synthetic efficiencies depending on the specific substitution pattern and reaction conditions.

Medicinal Chemistry Process Chemistry Synthetic Yield

Tosyl vs. Triflyl Reactivity in Friedel–Crafts Acylation

In the synthesis of oxazolo-annulated 3-benzazepines, the N-tosyl protective group on a benzazepinone intermediate led exclusively to the undesired tricyclic tetrahydroisoquinoline 14 upon intramolecular Friedel–Crafts acylation, whereas protection with the stronger electron-withdrawing triflyl group resulted in the desired 3-benzazepine 15 without formation of the isoquinoline byproduct [1].

Protecting Group Strategy Reaction Selectivity NMDA Receptor Modulators

Deprotection: Tosyl Stability vs. Unprotected Analog

Studies on tetrahydro-2-benzazepin-5-one derivatives revealed that attempts to remove the tosyl group from 1,2,3,4-tetrahydro-8-methoxy-2-tosyl-2-benzazepin-5-one and its dihydro analog were unsuccessful, whereas detosylation of a related alcohol was achieved using sodium in liquid ammonia [1]. In contrast, the unprotected 1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 1127-74-8) is readily available as a starting material but lacks the N-protection necessary for many regioselective transformations [2].

Protecting Group Chemistry Synthetic Methodology Drug Synthesis

Commercial Purity: Tosylated Benzazepinone Benchmark

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is commercially available from multiple suppliers with a minimum purity specification of 95% and, in some cases, not less than (NLT) 98% . In comparison, the unprotected 1,2,3,4-tetrahydrobenzo[b]azepin-5-one is typically offered at 95% purity , while the 7-chloro analog is often listed at 98% purity . This parity in high purity across the class underscores that the tosylated derivative meets industry-standard quality benchmarks for pharmaceutical intermediate procurement.

Chemical Procurement Building Blocks Quality Specifications

Applications of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one


Vasopressin V2 Antagonist Synthesis

This compound is explicitly used as an intermediate for preparing tetrahydro-1H-benzazepine-based vasopressin V2 receptor antagonists . Its N-tosyl protection is critical for regioselective functionalization during the construction of the benzazepine core, as demonstrated by its role in patented synthetic routes. Procurement is justified for programs targeting this therapeutic class, where the tosyl group provides the necessary electronic and steric control for subsequent steps.

Intramolecular Friedel–Crafts Acylation

The distinct reactivity of the N-tosyl group in intramolecular Friedel–Crafts acylation, which exclusively yields tetrahydroisoquinoline byproducts [1], is a critical consideration. This scenario dictates that if the synthetic goal is to obtain a 3-benzazepine scaffold, the tosyl-protected intermediate is unsuitable, and an alternative like the triflyl-protected analog must be used. Conversely, if the pathway specifically requires the formation of an isoquinoline framework, this compound becomes the preferred starting material.

N-Protected Building Block for Multi-Step Synthesis

Given the documented challenges in removing the tosyl group from certain benzazepinone derivatives under standard conditions [2], this compound is ideally suited for synthetic sequences where the N-protection must remain intact through multiple harsh transformations. This stability is advantageous in complex medicinal chemistry campaigns where early-stage protection of the amine is required to prevent unwanted side reactions, and deprotection is planned only at a late stage using specific, validated conditions (e.g., reductive cleavage with Na/NH3).

High-Purity Intermediate for Pharma R&D

With commercially available purities consistently at or above 95%, and often specified as NLT 98% , this compound meets the rigorous quality standards for pharmaceutical research and development. Procurement from reputable suppliers ensures batch-to-batch consistency and minimizes the need for additional purification, making it a reliable choice for scaling up synthetic routes or for use in sensitive biological assays where impurities could confound results.

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